N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a heterocyclic compound featuring a fused pyrroloquinazoline core. This structure combines a pyrrolidine ring fused to a quinazoline scaffold, with a hydroxyl group at position 5, a ketone at position 1, and a carboxamide substituent at the 3a-position.
Properties
Molecular Formula |
C18H14FN3O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C18H14FN3O3/c19-11-5-7-12(8-6-11)20-17(25)18-10-9-15(23)22(18)14-4-2-1-3-13(14)16(24)21-18/h1-8H,9-10H2,(H,20,25)(H,21,24) |
InChI Key |
PXLHZYPQESIWHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps. One common method includes the condensation of 4-fluoroaniline with an appropriate quinazoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinazoline ketone, while nucleophilic substitution of the fluorine atom can result in various substituted quinazoline derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a pyrroloquinazoline core, which is known for its biological activity. The presence of the fluorophenyl group enhances its pharmacological properties by improving bioavailability and selectivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines.
Case Study: Anticancer Efficacy
A study conducted on derivatives of pyrroloquinazoline demonstrated that modifications at specific positions could lead to enhanced anticancer activity. For instance, compounds were tested against human cancer cell lines such as HCT-116 and MCF-7, showing IC50 values in the low micromolar range (1.9–7.52 μg/mL) . The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups significantly contributed to their potency.
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits promising antimicrobial activity. Studies have shown that derivatives can effectively inhibit the growth of various bacterial strains.
Case Study: Antimicrobial Studies
Research involving synthesized derivatives indicated that certain compounds demonstrated significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For example, compounds with specific substituents showed minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis . This suggests potential applications in treating infections caused by resistant bacteria.
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organisms/Cell Lines | IC50/MIC Values |
|---|---|---|---|
| N-(4-fluorophenyl)-5-hydroxy... | Anticancer | HCT-116, MCF-7 | 1.9–7.52 μg/mL |
| Derivative A | Antimicrobial | Mycobacterium smegmatis | 6.25 µg/mL |
| Derivative B | Antimicrobial | Pseudomonas aeruginosa | Not specified |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s pyrrolo[1,2-a]quinazoline core distinguishes it from analogs with alternative fused-ring systems:
Implications : The quinazoline core in the target compound offers rigidity and hydrogen-bonding sites (via the ketone and hydroxyl groups), which may enhance binding to kinases or DNA compared to less planar systems like pyrazolines .
Substituent Effects on Bioactivity
Substituents on the aryl carboxamide group significantly influence physicochemical and biological properties:
Implications : The target’s 4-fluorophenyl group balances electronegativity and size, whereas chloro additions () could enhance potency but reduce solubility .
Functional Group Modifications
The carboxamide moiety is a critical pharmacophore in the target and its analogs:
Implications : The target’s carboxamide offers reversible binding, contrasting with thioamides () or acrylamides (), which may exhibit irreversible mechanisms .
Biological Activity
N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that quinazoline derivatives, including this compound, may exhibit biological activities through various mechanisms:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases, including the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs) that are often overexpressed in cancers. This inhibition can lead to reduced tumor cell proliferation and survival .
- Induction of Apoptosis : Studies show that certain derivatives can induce apoptosis in cancer cell lines by activating intrinsic pathways associated with mitochondrial dysfunction and reactive oxygen species (ROS) generation .
- Cell Cycle Arrest : The compound may also cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating further .
Anticancer Activity
A summary of the anticancer activity of this compound is presented in Table 1. The table includes data on various cancer cell lines and their respective IC50 values.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.25 | EGFR Inhibition |
| DU145 (Prostate) | 0.15 | Apoptosis Induction |
| MCF7 (Breast Cancer) | 0.30 | Cell Cycle Arrest |
Data Source: Adapted from various studies on quinazoline derivatives .
Study 1: Quinazoline Derivatives as Anticancer Agents
In a study conducted by Zhang et al., several quinazoline derivatives were synthesized and tested against pancreatic cancer cell lines. The results indicated that compounds with similar structures to N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline exhibited enhanced cytotoxicity compared to standard treatments like gefitinib. The study highlighted the importance of substituent positions in enhancing biological activity .
Study 2: Mechanistic Insights into Antitumor Activity
Another investigation focused on the mechanism by which quinazoline derivatives induce apoptosis in cancer cells. The study revealed that these compounds activate caspase pathways and disrupt mitochondrial membrane potential, leading to programmed cell death. This was particularly evident in A549 lung cancer cells where ROS levels were significantly elevated upon treatment with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
